3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction proceeds under mild conditions and can be executed on a gram scale . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and highlights broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Substitution reactions, such as sulfenylation and selenylation, are common for this compound.
Common Reagents and Conditions
Sulfenylation: Aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfinates are commonly used as sulfenylating agents.
Selenylation: Diselenides are used as selenylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions include various 3-ArS/ArSe derivatives, which have been synthesized in high yields (up to 95%) under mild reaction conditions .
Scientific Research Applications
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor and inhibiting its activity. It also inhibits acetylcholinesterase by binding to the enzyme’s active site and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Pyrimido[1,6-a]pyrimidine: This compound has similar biological activities and chemical properties.
Uniqueness
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo metal-free C-3 chalcogenation reactions under mild conditions further distinguishes it from other similar compounds .
Biological Activity
3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidine family, characterized by a fused bicyclic structure comprising a pyridine and a pyrimidine ring. The presence of ethyl, methyl, and propyl substituents enhances its lipophilicity and potential biological activity. Its molecular formula is C14H18N2O with a molecular weight of 230.31 g/mol .
Biological Activities
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds within this class demonstrate notable antibacterial and antifungal properties. For instance, derivatives have been effective against Escherichia coli and Staphylococcus aureus, as well as fungi such as Aspergillus flavus and Aspergillus niger .
- Anti-inflammatory Properties : Certain derivatives have exhibited anti-inflammatory effects comparable to standard drugs like indomethacin. In vitro studies indicated significant inhibition rates in paw edema models, suggesting their potential as anti-inflammatory agents .
- Antiviral Activity : Some pyrido[1,2-a]pyrimidine derivatives have shown efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations noted in the low micromolar range .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Binding affinity studies reveal that the compound can inhibit specific enzymes or receptors involved in disease processes. Techniques such as molecular docking simulations and binding assays are often employed to elucidate these interactions .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate pyridine and pyrimidine precursors under acidic or basic conditions.
- Cyclization Processes : Involving reactions that promote the formation of the bicyclic structure from linear precursors.
These synthetic pathways are crucial for producing derivatives with enhanced biological activities .
Comparative Analysis with Similar Compounds
Here is a comparison table highlighting the unique features of this compound against other related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Contains ethyl and propyl groups enhancing lipophilicity. |
3-Methyl-6-propyl-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Lacks an ethyl group but retains propyl for similar activity. |
3-Ethyl-6-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Chlorine substitution may enhance reactivity towards nucleophiles. |
3-Methyl-8-isopropyl-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Isopropyl group offers steric bulk affecting binding interactions. |
Case Studies
Several case studies have been conducted examining the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0227 µM against E. coli and S. aureus, indicating potent antibacterial action .
- Anti-inflammatory Activity : In a controlled experiment comparing the anti-inflammatory effects of various pyrido derivatives against indomethacin, certain compounds showed higher inhibition rates in edema models .
- Antiviral Studies : Research on antiviral properties revealed that specific derivatives effectively inhibited viral replication at concentrations below 5 µM without significant cytotoxicity .
Properties
CAS No. |
70413-35-3 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-7-12-11(5-2)14(17)16-10(3)8-6-9-13(16)15-12/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
FWVLXBFVCTXOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=CC=CC2=N1)C)CC |
Origin of Product |
United States |
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